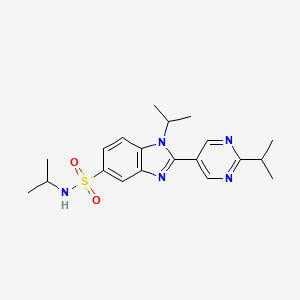

N,1-diisopropyl-2-(2-isopropylpyrimidin-5-yl)-1H-benzimidazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N,1-diisopropyl-2-(2-isopropylpyrimidin-5-yl)-1H-benzimidazole-5-sulfonamide often involves the condensation of sulfonamide groups with heterocyclic scaffolds. For example, heterocyclic compounds such as 5-substituted-2-(1-H-benzimidazole) sulfonamides were synthesized by condensing 5-substituted-2-(1-H-benzimidazole)-sulfonyl chloride and 2-aminoheterocycles with triethyl amine in dry acetone (Rane et al., 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole sulfonamides, similar to the compound of interest, has been elucidated through techniques like X-ray crystallography. These analyses reveal how these molecules interact with biological targets. For instance, a study on benzimidazole sulfonamide inhibitors demonstrated bidentate hydrogen bonding to Asp48 in protein tyrosine phosphatase 1B (PTP1B), with unexpected intramolecular pi-stacking interactions (Combs et al., 2006).

Chemical Reactions and Properties

Benzimidazole sulfonamides undergo various chemical reactions, including condensation with amine groups and interactions with metal ions to form complexes. A study highlighted the synthesis of metal complexes with benzimidazole-derived sulfonamides, demonstrating their ability to act as bidentate chelating ligands (Ashraf et al., 2016).

Physical Properties Analysis

The physical properties of benzimidazole sulfonamides, such as solubility and crystalline structure, are crucial for their chemical behavior and potential applications. The molecular structures, as determined by X-ray diffraction analysis, offer insight into their physical characteristics and how these may influence their reactivity and interactions with other molecules.

Chemical Properties Analysis

The chemical properties of benzimidazole sulfonamides, including their reactivity towards different substrates and conditions, are diverse. These compounds have been explored for their antimicrobial activities, showcasing their potential as bioactive molecules. The variations in their chemical structures, such as substitutions on the benzimidazole ring or sulfonamide group, significantly influence their chemical behavior and biological activity (Rane et al., 2010).

Scientific Research Applications

Antitumor and Antibacterial Agents

Sulfonamide compounds have been synthesized and evaluated for their potent antitumor and antibacterial activities. For instance, compounds containing benzenesulfonamide linked to N- and those bearing imidazole moieties or a thiophene-2-carboxylic acid chain have shown significant in vitro activity against human tumor cell lines and Gram-positive and Gram-negative bacteria. Such studies demonstrate the utility of sulfonamide derivatives in developing new therapeutics for cancer and bacterial infections (Hafez et al., 2017).

Metal Complexes and Antimicrobial Activity

Research into metal complexes of benzimidazole-derived sulfonamides has shown that these complexes exhibit potential antimicrobial activity against a range of bacterial strains, although none displayed antifungal activity. This suggests the importance of sulfonamide derivatives in the development of new antimicrobial agents with specific activities against bacterial pathogens (Ashraf et al., 2016).

Anti-leishmanial and Trypanocidal Activities

Sulfonamides have been evaluated for their efficacy against Trypanosoma cruzi and Leishmania spp., indicating significant in vitro activity. The compounds' ability to interact with DNA and induce cellular disorganization in treated parasites highlights their potential as treatments for leishmaniasis and Chagas disease (Bilbao-Ramos et al., 2012).

Antimicrobial Evaluation of Novel Benzimidazole-Incorporated Sulfonamide Analogues

Novel benzimidazole-incorporated sulfonamide analogues have been synthesized, showing potent activities against Gram-positive bacteria, fungi, and Gram-negative bacteria. These findings support the role of sulfonamide derivatives in combating antibiotic resistance and developing new antimicrobial strategies (Zhang et al., 2017).

Protein Tyrosine Phosphatase 1B Inhibitors

Benzimidazole sulfonamide derivatives have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity treatments. The studies demonstrate the therapeutic potential of sulfonamide derivatives in metabolic disorder treatments (Combs et al., 2006).

properties

IUPAC Name |

N,1-di(propan-2-yl)-2-(2-propan-2-ylpyrimidin-5-yl)benzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2S/c1-12(2)19-21-10-15(11-22-19)20-23-17-9-16(28(26,27)24-13(3)4)7-8-18(17)25(20)14(5)6/h7-14,24H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPIRMFRQMLJJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=N1)C2=NC3=C(N2C(C)C)C=CC(=C3)S(=O)(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,1-diisopropyl-2-(2-isopropylpyrimidin-5-yl)-1H-benzimidazole-5-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5558605.png)

![8-fluoro-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-2-quinolinecarboxamide](/img/structure/B5558618.png)

![1-[3'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-yl]ethanone](/img/structure/B5558620.png)

![N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5558625.png)

![2-[(3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetamide](/img/structure/B5558629.png)

![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5558642.png)

![2-[(4-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5558652.png)

![N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5558677.png)

![3-(3-methylbenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5558689.png)

![1-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-3-azetidinyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558693.png)

![1-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5558701.png)